
C-(3-Amino-phenyl)-N-(2-methoxy-ethyl)-methanesulfonamide
Descripción general
Descripción
C-(3-Amino-phenyl)-N-(2-methoxy-ethyl)-methanesulfonamide (CAMEMS) is an organic compound that has been used for a variety of purposes in scientific research. It is a member of the sulfonamide family, which are compounds that contain a sulfonamide functional group. CAMEMS has a variety of properties that make it an attractive choice for scientific research. It is soluble in water and has a low melting point, making it easy to use in laboratory experiments. Furthermore, CAMEMS is relatively stable and has a low toxicity, making it safe to use in laboratory settings.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Sulfonamides, including methanesulfonamide derivatives, are synthesized and characterized for various applications, including as intermediates in the production of pharmaceuticals. For instance, N‐(4‐Amino‐2‐methoxyphenyl)acetamide is a product in the synthesis pathway of an anticancer drug side chain, highlighting the role of such compounds in drug development processes (M. Robin et al., 2002). Additionally, diethyltin(methoxy)methanesulfonate has been used to create three-dimensional self-assemblies for potential applications in material science and catalysis (R. Shankar et al., 2011).
Pharmacological Potentials
Methanesulfonamide derivatives are explored for their pharmacological potentials, including antimicrobial activities. For example, studies on disulfonimide derivatives have shown remarkable antibacterial and antifungal activities compared to traditional sulfonamides, indicating their potential as novel antimicrobial agents (B. Eren et al., 2019). These findings underscore the significance of sulfonamides and their derivatives in developing new therapeutic agents.
Material Science Applications
Sulfonamide derivatives, including methanesulfonamides, find applications in material science, such as in the formation of solid electrolyte interphase (SEI) films in lithium-ion batteries. Phenyl methanesulfonate, for instance, has been used as an electrolyte additive to improve the performance of lithium-ion batteries at low temperatures, demonstrating the compound's utility in enhancing battery efficiency and longevity (Yicun Lin et al., 2019).
Chemical and Structural Analysis
Structural and chemical analyses of sulfonamide derivatives provide insights into their properties and potential applications. For example, studies involving X-ray crystallography and spectroscopic methods have been used to characterize the molecular structure of sulfonamide derivatives, offering valuable information for their application in drug design and material science (I. Binkowska et al., 2009).
Propiedades
IUPAC Name |
1-(3-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-15-6-5-12-16(13,14)8-9-3-2-4-10(11)7-9/h2-4,7,12H,5-6,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORGGERUGTZARB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-(3-Amino-phenyl)-N-(2-methoxy-ethyl)-methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-aminoethyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1517387.png)
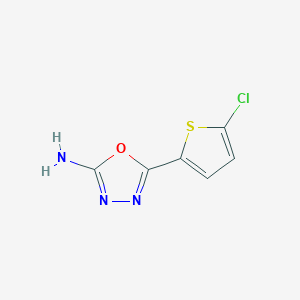


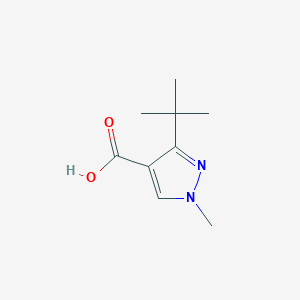
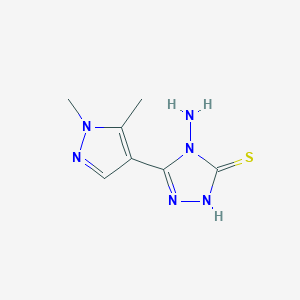
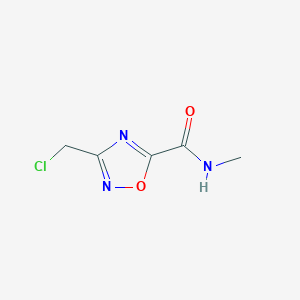

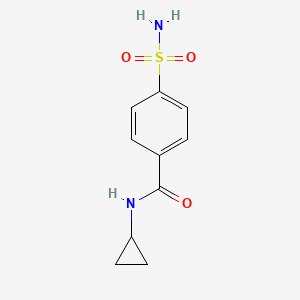
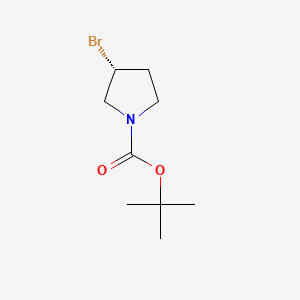


![tert-butyl 4-[(4-cyano-2-pyridinyl)oxy]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1517406.png)
![1-{4-[3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1517407.png)